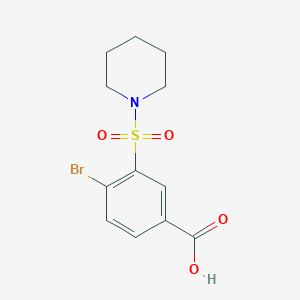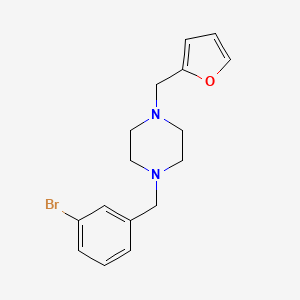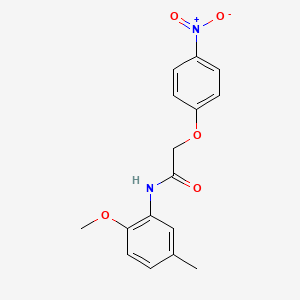![molecular formula C17H12N2O B5682976 3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B5682976.png)
3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as FPhIm and has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of FPhIm is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. FPhIm has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. FPhIm has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
FPhIm has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the modulation of cell cycle progression, and the inhibition of angiogenesis (the formation of new blood vessels). FPhIm has also been shown to induce autophagy (a process of cellular self-degradation) in cancer cells, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using FPhIm in lab experiments is its potent anticancer activity against various types of cancer cells. FPhIm is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using FPhIm in lab experiments is its potential toxicity to normal cells, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the research and development of FPhIm. One direction is to further elucidate the mechanism of action of FPhIm and identify its molecular targets. Another direction is to optimize the synthesis method of FPhIm to improve its yield and purity. Additionally, the potential use of FPhIm as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders should be further explored. Finally, the development of FPhIm derivatives with improved pharmacological properties should be investigated.
Métodos De Síntesis
The synthesis of FPhIm can be achieved through a variety of methods, including the reaction of 2-furylamine with 1-phenyl-1H-imidazole-4-carbaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 1-phenyl-1H-imidazole-4-carbaldehyde with 2-amino-3-furancarboxylic acid in the presence of a suitable reagent. The yield of FPhIm can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
FPhIm has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FPhIm exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. FPhIm has also been shown to have antimicrobial properties against various bacteria and fungi. In addition, FPhIm has been identified as a potential lead compound for the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(furan-2-yl)-1-phenylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-2-7-13(8-3-1)16-14-9-4-5-11-19(14)17(18-16)15-10-6-12-20-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOWCYYXUZAVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-1-phenylimidazo[1,5-a]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682894.png)
![8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5682897.png)



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5682938.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5682950.png)

![2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}quinoxaline](/img/structure/B5682968.png)

![4,4,8-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5682987.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone]](/img/structure/B5682994.png)
![8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683005.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)